2-Benzothiazol-2-yl-quinoline
Description
Significance of Benzothiazole-Quinoline Hybrid Systems in Contemporary Chemical Research
The strategic amalgamation of benzothiazole (B30560) and quinoline (B57606) rings into a unified molecular architecture has emerged as a powerful approach in modern chemical research. This significance is rooted in the synergistic interplay between the well-established and diverse biological and photophysical properties of the individual heterocyclic components. Quinoline, a structural motif present in numerous natural products and synthetic compounds, is renowned for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and antimalarial properties. mdpi.comresearchgate.net Similarly, the benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of biological functions, such as antimicrobial, anticonvulsant, and antitumor activities. researchgate.net
The coupling of these two pharmacophores can lead to the development of novel therapeutic agents with potentially enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. researchgate.net Beyond the realm of medicine, both quinoline and benzothiazole derivatives have demonstrated intriguing photophysical properties, making them valuable components in the design of fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials. researchgate.netnih.gov The hybridization of these two systems allows for the fine-tuning of electronic and photophysical characteristics, opening avenues for the creation of materials with tailored optical and electronic properties. nih.gov
Overview of Principal Research Trajectories for the Chemical Compound
The exploration of 2-Benzothiazol-2-yl-quinoline and its derivatives has branched into several key research directions, primarily centered on their potential applications in medicinal chemistry, materials science, and analytical chemistry.
In the sphere of medicinal chemistry , a significant body of research is dedicated to the synthesis and evaluation of these compounds as potential therapeutic agents. A primary focus has been on their anticancer activity, with numerous studies reporting the efficacy of these derivatives against a range of cancer cell lines. mdpi.comajgreenchem.comajgreenchem.com The structural versatility of the This compound scaffold allows for systematic modifications to optimize potency and selectivity. Another prominent research avenue within medicinal chemistry is the investigation of their antimicrobial properties, with studies demonstrating activity against various bacterial and fungal strains. mdpi.comtandfonline.com
In materials science , the unique photophysical properties of This compound derivatives are being harnessed for the development of advanced functional materials. A notable application is in the field of organic light-emitting diodes (OLEDs), where their fluorescence and charge-transporting capabilities are of significant interest. researchgate.netnih.gov
The field of analytical chemistry represents another important trajectory, where these compounds are being developed as highly sensitive and selective fluorescent probes for the detection of metal ions. The ability of the benzothiazole-quinoline framework to act as a chelating ligand, coupled with its responsive fluorescent output, makes it an excellent candidate for creating chemosensors. researchgate.netias.ac.in
Furthermore, the coordinating ability of the nitrogen atoms within the heterocyclic systems has led to the exploration of This compound derivatives as ligands in catalysis . Research has shown their utility in forming complexes with transition metals like ruthenium and iridium, which can then be employed in catalytic processes such as the electrochemical reduction of carbon dioxide and hydrogenation reactions. researchgate.netias.ac.inmdpi.com
These principal research trajectories underscore the multifaceted nature of This compound and its derivatives, positioning them as a highly promising class of compounds with the potential for significant contributions across various scientific disciplines.
Detailed Research Findings
Anticancer Activity of this compound Derivatives
A significant area of investigation for This compound derivatives is their potential as anticancer agents. A study by S. Hu and colleagues involved the synthesis of Schiff's bases containing both quinoline and benzothiazole moieties. Several of these derivatives displayed promising in vitro anticancer activity against MCF7 (mammary gland) and A549 (lung) cancer cell lines. Notably, compounds 5c , 5f , and 5i from this series exhibited significant cytotoxicity. ajgreenchem.comajgreenchem.com
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5c | MCF7 | 12.73 | ajgreenchem.comajgreenchem.com |
| 5c | A549 | 13.76 | ajgreenchem.comajgreenchem.com |
| 5f | MCF7 | 13.78 | ajgreenchem.comajgreenchem.com |
| 5f | A549 | 13.44 | ajgreenchem.comajgreenchem.com |
| 5i | MCF7 | 10.65 | ajgreenchem.comajgreenchem.com |
| 5i | A549 | 10.89 | ajgreenchem.comajgreenchem.com |
Another study focused on benzothiazole arylidine derivatives, where compounds 5a and 5d showed good antitumor activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com
| Compound | Target Cell Line | IC50 (µmol L⁻¹) | Reference |
| 5a | NCI-H460 | 3.61 | mdpi.com |
| 5a | HepG2 | 3.14 | mdpi.com |
| 5a | HCT-116 | 4.20 | mdpi.com |
| 5d | NCI-H460 | 3.04 | mdpi.com |
| 5d | HepG2 | 3.20 | mdpi.com |
| 5d | HCT-116 | 3.38 | mdpi.com |
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of This compound derivatives has also been a focal point of research. A series of heteroaryl derivatives of benzothiazole were tested for their antibacterial activity. For instance, compound 2j showed notable potency with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the low mg/mL range. mdpi.com Other derivatives, such as 2b and 2e , exhibited good activity against S. typhimurium, while 2g and 2j were effective against E. coli. mdpi.com
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2j | Multiple Strains | 0.23–0.94 | 0.47–1.88 | mdpi.com |
| 2b | S. typhimurium | 0.23 | - | mdpi.com |
| 2e | S. typhimurium | 0.23 | - | mdpi.com |
| 2g | E. coli | 0.23 | - | mdpi.com |
| 2d | B. cereus | 0.23 | - | mdpi.com |
In a separate study, novel quinoline derivatives were synthesized and evaluated for their antibacterial effects. Compounds 2 and 6 from this research demonstrated excellent MIC values against a panel of bacteria including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.com
Application as Fluorescent Probes
The unique photophysical properties of This compound hybrids have led to their development as fluorescent probes for ion detection. For example, two new quinoline-benzothiazole based probes, QBTP1 and QBTP2 , were synthesized for the selective "Turn-On" detection of Cd²⁺ ions. researchgate.net These probes exhibited a dramatic enhancement in fluorescence intensity upon binding with Cd²⁺, with detection limits in the nanomolar range, highlighting their high sensitivity. researchgate.net
| Probe | Target Ion | Detection Limit | Reference |
| QBTP1 | Cd²⁺ | 1.83 x 10⁻¹⁰ M | researchgate.net |
| QBTP2 | Cd²⁺ | 4.83 x 10⁻⁹ M | researchgate.net |
Photophysical Properties
The photophysical characteristics of This compound and its derivatives are fundamental to their applications in materials science and as analytical probes. Studies on various derivatives have characterized their absorption and emission spectra. For instance, a series of pyrazolo-[3,4-b]-quinoline derivatives have been shown to exhibit high quantum yields for fluorescence around 450 nm. researchgate.net Ruthenium(II) complexes containing 2-(1H-benzo[d]imidazol-2-yl)quinoline as a ligand have also been synthesized and their photophysical properties investigated, revealing relatively long-lived emissive states. researchgate.netias.ac.in
| Compound/Complex | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |
| Pyrazolo-[3,4-b]-quinoline derivatives | - | ~450 | 0.76 - 1.00 | researchgate.net |
| RuII(bpy)2(L1) | - | ~715 | ~0.00299 | researchgate.netias.ac.in |
| RuII(bpy)2(L2)2 | - | ~715 | ~0.00295 | researchgate.netias.ac.in |
Compound Names Table
| Abbreviation/Number | Full Chemical Name |
| This compound | This compound |
| 5c | (E)-2-chloro-N-((6-fluorobenzo[d]thiazol-2-yl)imino)methyl)-6-methoxyquinoline |
| 5f | (E)-N-((6-fluorobenzo[d]thiazol-2-yl)imino)methyl)-6-methoxy-2-(piperidin-1-yl)quinoline |
| 5i | (E)-N-((6-fluorobenzo[d]thiazol-2-yl)imino)methyl)-6-methoxy-2-morpholinoquinoline |
| 5a (arylidine) | 2-(1,3-benzothiazol-2-yl)-3-phenylacrylonitrile |
| 5d (arylidine) | 2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile |
| 2j (heteroaryl) | 2-((4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2H)-one-2-yl)methylthio)benzothiazole |
| 2b (heteroaryl) | 2-((1-phenylphthalazin-2(1H)-yl)methylthio)benzothiazole |
| 2e (heteroaryl) | N,N-diethyl-4-(2-(benzothiazol-2-ylthio)methyl)benzamide |
| 2g (heteroaryl) | 2-((4-(N,N-dimethylsulfamoyl)phenyl)methylthio)benzothiazole |
| 2d (heteroaryl) | 2-((4-chlorophenyl)sulfonyl)benzothiazole |
| 2 (quinoline derivative) | 6-amino-4-methyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide |
| 6 (quinoline derivative) | N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide |
| QBTP1 | 2-(pyridin-2-yl)-N-(quinolin-8-yl)benzothiazole-6-carboxamide |
| QBTP2 | N-(2-(benzothiazol-2-yl)phenyl)quinoline-8-carboxamide |
| L1 | 2-(1H-benzo[d]imidazol-2-yl)quinoline |
| L2 | 2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |
| RuII(bpy)2(L1) | Ru(II)(2,2'-bipyridine)2(2-(1H-benzo[d]imidazol-2-yl)quinoline) |
| RuII(bpy)2(L2)2 | Ru(II)(2,2'-bipyridine)2(2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline)2 |
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-2-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGANDSQCTZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351428 | |
| Record name | 2-Benzothiazol-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-99-8 | |
| Record name | 2-Benzothiazol-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of 2 Benzothiazol 2 Yl Quinoline Systems
X-ray Diffraction Studies for Molecular Architecture Determination
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures in the solid state. For the 2-Benzothiazol-2-yl-quinoline framework, X-ray diffraction studies on its derivatives have provided valuable insights into their molecular architecture, including bond lengths, bond angles, and intermolecular interactions.
In another complex derivative, 10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[3,2-g]pyrido[3,2,1-hi]quinoline, the dihedral angle between the benzothiazole (B30560) and coumarin (B35378) rings is found to be 8.34 (7)°. nih.goviucr.org This small dihedral angle indicates that the benzothiazole substituent is almost coplanar with the coumarin rings. nih.goviucr.org This near-planar conformation is often stabilized by intramolecular interactions. nih.goviucr.org Furthermore, analogues such as 2-(1-benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline are also reported to exhibit planar geometries, with dihedral angles between the quinoline (B57606) and benzothiazole rings in the range of 5–15°. vulcanchem.com Such planarity is a key factor in promoting π-π stacking interactions, which are significant in the design of materials for electronic applications and in drug design. vulcanchem.com
The crystal structure of a thiazole (B1198619) orange derivative, (Z)-1-(hex-5-en-1-yl)-4-{[3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}quinolin-1-ium iodide monohydrate, shows that the benzothiazole and quinoline ring systems are nearly coplanar, which is partly maintained by a weak intramolecular C-H···S interaction. iucr.org These findings from X-ray crystallographic studies collectively suggest a strong tendency for the this compound system to adopt a planar or near-planar conformation, a feature that profoundly influences its electronic and photophysical properties.
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound | Dihedral Angle (°) | Intramolecular Contacts (Å) | Reference |
| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine | 7.59 (2) | S1⋯N9 = 2.7570 (8) | iucr.org |
| 10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[3,2-g]pyrido[3,2,1-hi]quinoline | 8.34 (7) | S⋯O = 2.813 (1) | nih.goviucr.org |
| 2-(1-Benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline Analogue | 5 - 15 | - | vulcanchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the this compound framework.
The ¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons of the quinoline and benzothiazole ring systems. For example, in a series of (E)-N-(substituted-phenyl)-1-(2-chloro-6-methylquinolin-3-yl)-N-(6-substituted-benzo[d]thiazol-2-yl)methanimines, the imine proton (-CH=N-) appears as a prominent singlet in the range of δ 8.0 to 9.5 ppm, confirming the formation of the Schiff base linkage. ajgreenchem.com The aromatic protons of the quinoline and benzothiazole moieties typically resonate in the downfield region, between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing valuable information for structural assignment. ajgreenchem.combeilstein-journals.org
The ¹³C NMR spectra are equally informative. For the parent benzothiazole, the carbon of the C=N bond appears at a characteristic chemical shift. chemicalbook.com In derivatives of this compound, the carbon atoms of the quinoline and benzothiazole rings can be assigned based on their chemical shifts and by comparison with related structures. For instance, in a rhenium(I) complex with 2-(benzothiazol-2-yl) quinoline, both ¹H and ¹³C NMR analyses were crucial in confirming the formation of the desired complex. researchgate.netniscpr.res.in Theoretical calculations of NMR chemical shifts are also employed to aid in the interpretation of experimental spectra.
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| (E)-1-(2-chloroquinolin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)methanimine | 8.58 (s, 1H, -CH=N-), 8.14 (s, 1H), 7.07-7.72 (m, aromatic H) | 175.67, 161.20, 153.22, 150.91, 149.89, 139.30, 132.01, 129.89, 128.90, 128.11, 127.35, 127.12, 126.14, 125.34, 125.13, 123.12, 122.31 | ajgreenchem.com |
Theoretical Studies on Molecular Geometry and Conformation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and conformational preferences of molecules. DFT calculations provide valuable insights that complement experimental findings and help in understanding the underlying principles governing the structure and properties of this compound systems.
DFT studies have been employed to examine the ground and excited-state geometries of related complexes, providing a deeper understanding of their photophysical properties. researchgate.netniscpr.res.in For instance, DFT and Time-Dependent DFT (TD-DFT) methods have been used to investigate the absorption and phosphorescence properties of a rhenium(I) complex containing a 2-(benzothiazol-2-yl) quinoline ligand. researchgate.netniscpr.res.in These calculations have been instrumental in characterizing the nature of electronic excitations, such as metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) states. researchgate.net
Theoretical studies on related systems have shown that the calculated geometries often agree well with experimental data from X-ray crystallography. For example, DFT calculations on a rhenium(I) complex with 2-(benzothiazol-2-yl) quinoline were used to obtain the optimized molecular structure. The near-planar conformation observed in the crystal structures of related compounds is often rationalized by DFT calculations, which can quantify the energetic preference for such conformations. This planarity is crucial for effective π-conjugation between the two heterocyclic ring systems, which in turn influences the electronic and optical properties of the molecule.
DFT calculations can also shed light on the nature and strength of non-covalent intramolecular interactions that play a crucial role in stabilizing specific conformations. These interactions include hydrogen bonds and contacts between heteroatoms.
Electronic Structure and Photophysical Phenomena of 2 Benzothiazol 2 Yl Quinoline
Quantum Chemical Calculations (DFT and Time-Dependent DFT (TD-DFT))
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and excited-state properties of molecules. nih.govbohrium.com These methods provide valuable insights into the behavior of 2-Benzothiazol-2-yl-quinoline.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. dntb.gov.uascirp.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. scirp.org
For quinoline (B57606), a structural component of the title compound, DFT calculations have estimated the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of -4.83 eV. scirp.org A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, which is a significant factor in the molecule's bioactivity. scirp.org In related benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-donating aryl groups, while the LUMO is centered on the benzothiadiazole core. researchgate.net This separation of electron density facilitates intramolecular charge transfer (ICT) upon excitation. nih.govresearchgate.net
Table 1: Frontier Molecular Orbital Energies of Quinoline
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap | -4.83 |
Data sourced from DFT calculations on the quinoline moiety. scirp.org
Elucidation of Electronic Transitions and Absorption Characteristics
TD-DFT calculations are employed to understand the nature of electronic transitions and to predict the absorption spectra of molecules. nih.govmdpi.com For a rhenium(I) complex containing the 2-(benzothiazol-2-yl)quinoline ligand, TD-DFT calculations have been used to analyze the electronic transitions observed in its experimental absorption spectrum in a DMSO solution. researchgate.netresearchgate.net These calculations help in assigning the character of the observed absorption bands, which can arise from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. researchgate.netmdpi.com
In many heterocyclic compounds, including those with quinoline and benzothiazole moieties, the electronic absorption bands are often attributed to π-π* transitions within the aromatic rings and transitions involving the conjugation between these rings. researchgate.net For instance, in a related (E)-2-(2-hydroxystyryl)quinolin-8-ol, the electronic bands are assigned to π-π* transitions within the quinoline and phenol (B47542) rings, as well as a transition arising from the conjugation between them. researchgate.net
Investigations into Spin-Orbit Coupling Effects on Excited States
Spin-orbit coupling (SOC) is a relativistic effect that facilitates intersystem crossing (ISC) between singlet and triplet excited states. researchgate.netrsc.org This phenomenon is particularly significant in molecules containing heavy atoms, such as transition metal complexes, where it can lead to strong phosphorescence. researchgate.net The presence of a heavy metal ion like rhenium(I) in a complex with 2-(benzothiazol-2-yl)quinoline introduces strong spin-orbit coupling. researchgate.net This coupling allows for efficient population of the triplet excited states (e.g., ³MLCT) from the initially formed singlet excited states (¹MLCT) upon photoexcitation. researchgate.net The result is often strong phosphorescence from the triplet state. researchgate.net Theoretical studies on similar systems have shown that the ligand field strength can be adjusted to enhance spin-orbit coupling, thereby improving the efficiency of phosphorescence. rsc.org
Solvatochromism and Intramolecular Charge Transfer (ICT) Mechanisms
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. acs.org This effect provides valuable information about the electronic distribution in the ground and excited states of a molecule and is often indicative of intramolecular charge transfer (ICT). nih.govnih.gov
Influence of Solvent Polarity on Absorption and Emission Maxima
The absorption and emission maxima of this compound and related compounds are sensitive to the polarity of the solvent. acs.orgnih.gov An increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum if the excited state is more polar than the ground state. researchgate.net This is a common characteristic of molecules undergoing intramolecular charge transfer upon excitation. nih.gov For example, studies on various benzothiazole derivatives have demonstrated that the Stokes shift (the difference between the absorption and emission maxima) increases with solvent polarity, which is a hallmark of ICT. nih.gov This behavior is often analyzed using Lippert-Mataga and other solvatochromic models to understand the nature of the excited state. nih.gov
Determination and Analysis of Ground and Excited State Dipole Moments
The change in dipole moment upon excitation from the ground state to the excited state is a quantitative measure of the extent of intramolecular charge transfer. researchgate.net The ground state dipole moment (μg) and the excited state dipole moment (μe) can be estimated from the solvatochromic shifts of the absorption and fluorescence spectra using equations such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations. nih.govresearchgate.net An increase in the dipole moment in the excited state (μe > μg) indicates a significant redistribution of electron density and a more polar excited state, which is consistent with an ICT process. nih.govresearchgate.net For instance, in a study of 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, the dipole moments of different tautomeric forms in the ground and excited states were calculated to understand the effect of an external electric field, which can mimic solvent effects. mdpi.com
Aggregation-Induced Emission (AIE) Characteristics in Benzothiazole-Quinoline Systems
Derivatives combining benzothiazole and quinoline moieties have been identified as promising luminogens exhibiting Aggregation-Induced Emission (AIE). nih.govmdpi.com Unlike many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules are typically non-emissive when dissolved but become highly fluorescent upon aggregation. acs.org This phenomenon is particularly valuable for applications in solid-state devices and biological imaging. nih.govacs.org
New quinolone-benzothiazole hybrids linked by a double bond demonstrate significant AIE behavior. mdpi.com Their planar geometry and the electronic communication facilitated by the vinyl linker promote strong aggregation in solvophobic environments, such as mixtures of organic solvents and water. mdpi.com For instance, certain methoxyquinolone-benzothiazole hybrids show a remarkable increase in fluorescence emission when the water fraction in a THF-water mixture exceeds 70%, confirming their AIE characteristics. mdpi.com The AIE properties of these systems are crucial for developing advanced materials for optoelectronics and chemical sensing. nih.govnih.gov
Mechanisms Underlying AIE (e.g., Restricted Intramolecular Motion)
The primary mechanism responsible for the AIE phenomenon is the restriction of intramolecular motions (RIM). nih.gov In dilute solutions, AIE-active molecules can undergo various intramolecular motions, such as rotation and vibration. These motions act as non-radiative decay pathways for the excited state, effectively quenching fluorescence. acs.org
When the molecules aggregate in a poor solvent or in the solid state, these intramolecular movements are physically constrained. acs.org This blockage of non-radiative energy dissipation channels forces the excited molecule to release its energy through radiative decay, resulting in strong light emission. acs.org The non-planar structure of many AIE-active molecules also helps to prevent the detrimental π–π stacking that typically causes quenching in conventional dyes. acs.org This RIM mechanism is the foundational principle explaining why compounds like benzothiazole-quinoline hybrids light up in their aggregated state. nih.govacs.org
Tuning AIE Properties through Targeted Structural Modification
The photophysical properties of benzothiazole-quinoline systems can be precisely tuned through strategic structural modifications. The introduction of different functional groups or altering their positions on the molecular scaffold significantly impacts conjugation, intramolecular charge distribution, and, consequently, the AIE characteristics. mdpi.com
One effective strategy involves modifying the electron-donating or -accepting strength of substituents. For example, in a series of methoxyquinolone-benzothiazole hybrids, the position of the methoxy (B1213986) group on the quinoline ring influences the emission properties. Studies on such systems demonstrate that subtle changes can lead to different fluorescence quantum yields and emission wavelengths in the aggregated state.
Another approach is the positional isomerization of core structures. Systematically changing the connection point of a building block, such as a pyridine (B92270) ring in a related AIE-active system, alters the molecular configuration and conjugation, leading to bathochromic or hypsochromic shifts in absorption and emission spectra. mdpi.com For instance, modifying a series of donor-acceptor luminogens by changing the pyridine ring's position resulted in varied solid-state emission colors and efficiencies. mdpi.com The introduction of cyano groups into certain benzothiazole-based boron complexes has also been shown to amplify intramolecular charge transfer (ICT), leading to pronounced stimuli-responsive luminescent behavior. nih.gov These findings underscore the power of molecular engineering in designing AIE materials with desired optical properties for specific applications, such as organic light-emitting diodes (OLEDs). mdpi.com
Table 1: Effect of Structural Modification on AIE Properties of Benzothiazole-Quinoline Analogs
| Compound/System | Structural Modification | Observed Effect on AIE/Photophysical Properties | Reference |
| Methoxyquinolone-Benzothiazole Hybrids | Linked via a vinyl group | Exhibit significant AIE in THF/water mixtures with >70% water. | mdpi.com |
| Quinolone-Benzothiazole Hybrids (6a-c) | Addition of CN⁻ | Nucleophilic addition disrupts electronic communication, quenching fluorescence. | nih.gov |
| Phenylmethylene Pyridineacetonitrile Derivatives | Positional isomerization of the pyridine ring | Affects molecular configuration and conjugation, leading to shifted absorption and emission peaks. | mdpi.com |
| Benzothiazole-based Boron Complexes (47, 48) | Introduction of cyano (CN) groups | Amplifies intramolecular charge transfer (ICT) and induces mechanofluorochromic (MFC) properties. | nih.gov |
Excited-State Intramolecular Proton Transfer (ESIPT) in Related Benzothiazole-Based Systems
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process observed in many benzothiazole derivatives, particularly those containing a hydroxyl or amino group positioned to form an intramolecular hydrogen bond with the benzothiazole nitrogen. rsc.orgmdpi.com In this process, upon photoexcitation, a proton is transferred from a donor group (like -OH) to an acceptor atom (the nitrogen of the benzothiazole ring) within the same molecule. rsc.orgrsc.org This creates a transient keto-tautomer from the initial enol form, which is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant separation between absorption and emission maxima). researchgate.net
The ESIPT process is often ultrafast and can be a barrier-less, spontaneous process in the excited state. researchgate.netscilit.com The resulting keto emission is typically red-shifted compared to the emission from the enol form. rsc.org This unique feature makes ESIPT-capable compounds highly valuable for applications such as fluorescent probes, laser dyes, and optoelectronic materials. rsc.org In some systems, both enol and keto emissions can be observed, leading to dual fluorescence. rsc.org The efficiency and characteristics of the ESIPT process are highly sensitive to the molecular structure and the surrounding environment. rsc.org
Theoretical studies, such as time-dependent density functional theory (TD-DFT), are instrumental in elucidating the mechanisms of ESIPT by mapping the potential energy surfaces of the ground and excited states. rsc.orgrsc.org These calculations help to confirm that the intramolecular hydrogen bond is often strengthened in the excited state, which facilitates the proton transfer. researchgate.net The combination of ESIPT with AIE has been explored to create highly efficient emissive materials. acs.orgsioc-journal.cn
Table 2: Influence of Substituents and Environment on ESIPT in Benzothiazole Derivatives
| Compound System | Influencing Factor | Observation | Reference |
| Coumarin-Benzothiazole Dyes (BT-Cou-R) | Electron-donating vs. electron-withdrawing substituents | Electron-donating groups (e.g., -NH₂, -OH) lead to a barrier-less ESIPT and single keto emission. Electron-withdrawing groups (e.g., -CF₃, -NO₂) create an energy barrier and dual enol/keto emission. | rsc.org |
| 2-(2-Hydroxyphenyl)benzothiazole (HBT) Derivatives | Solvent Polarity | An increase in solvent polarity was found to enhance the ESIPT process. | rsc.org |
| HBT Derivatives with Triphenylamine (TPA) | Substituent Position (para vs. meta) | The para-substituted TPA group had a greater impact on the excited state intramolecular hydrogen bond, accelerating the ESIPT reaction compared to the meta-position. | rsc.org |
| 2-(2′-(N-tosyl)amino-phenyl)benzothiazole Derivatives | Substituents on Phenyl Ring (-NH₂ vs. -CN) | Introduction of substituents tunes the emission maximum, with bands red-shifted in the order of -CN (540 nm) → unsubstituted (555 nm) → -NH₂ (649 nm). | mdpi.com |
Coordination Chemistry of 2 Benzothiazol 2 Yl Quinoline As a Ligand
Ligand Design Principles and Chelation Capabilities
Ligand Design Principles and Chelation Capabilities
The arrangement of nitrogen atoms within the 2-Benzothiazol-2-yl-quinoline scaffold is central to its function as a ligand. The compound is specifically designed to act as a bidentate chelating agent, a molecule that can form two bonds to a single metal ion.
Identification of Preferred Chelation Sites and Binding Affinities (e.g., N,N-coordination): The preferred chelation sites for this compound are the nitrogen atom of the quinoline (B57606) ring and the iminic nitrogen atom of the benzothiazole (B30560) ring. nih.govresearchgate.net This creates a stable five-membered ring upon complexation with a metal center. This N,N-coordination mode is a recurring theme in the chemistry of this ligand and its derivatives. nih.govresearchgate.net The marked coordinating capability of the quinoline nitrogen, in particular, makes it a valuable component in the design of ligands for stable metal complexes with interesting photophysical properties. nih.gov The formation of neutral chelates, where the ligand is in its anionic form, is heavily dependent on the electron-withdrawing capacity of the heteroaromatic moieties, which stabilizes the negative charge. acs.org In related systems, such as those involving 2-(2′-aminophenyl)benzothiazole, coordination also occurs in a chelate manner via the N3-N2′ atoms. researchgate.net
Impact of Ligand Substituents on Coordination Behavior
The introduction of various substituent groups onto the benzothiazole or quinoline rings can significantly alter the ligand's coordination behavior. These modifications can tune the electronic and steric properties of the molecule, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. nih.govresearchgate.net
For instance, the electronic properties of substituents can modulate the electron density at the nitrogen donor atoms, affecting their affinity for metal ions. Electron-withdrawing groups, such as chloro or nitro groups, can decrease the electron density around the metal center, which in turn affects the binding interaction between the metal and the donor atoms. researchgate.net Conversely, electron-donating groups can enhance this interaction. The steric bulk of substituents can also dictate the coordination geometry and may even lead to unusual coordination numbers or the hydrolysis of one of the ligands in solution due to steric repulsion. researchgate.net Studies on related diimine rhenium(I) tricarbonyl complexes have shown that varying substituents on the diimine ligands is an effective strategy for changing the photophysical and photochemical properties of the complex. nih.gov
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization involves a suite of analytical techniques, including elemental analysis, NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine the precise molecular structure.
Determination of Stoichiometric Ratios and Complex Geometries
The reaction between this compound and various metal ions leads to the formation of complexes with specific stoichiometric ratios and well-defined geometries. The nature of the metal ion plays a crucial role in determining the final structure of the complex.
Complexes have been synthesized with a range of transition metals. For a derivative ligand, 7-(2,3-dihydro-1,3-benzothiazol-2-yl)quinolin-8-ol (H2L), complexes with Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Zr(IV) have been isolated. scispace.com In this series, spectral data suggested that the Co(II) and Ni(II) complexes are binuclear with an octahedral geometry, while the Cu(II), Zn(II), and Cd(II) complexes are monomeric. scispace.com The Zr(IV) complex was also found to be monomeric. scispace.com
With Rhenium(I) , a mononuclear complex with the general formula [Re(CO)₃(N∩N)Cl] was synthesized by reacting [Re(CO)₅Cl] with 2-(benzothiazol-2-yl)quinoline in a 1:1 molar ratio. nih.govresearchgate.net
Iridium(III) complexes bearing substituted 2-(1H-benzimidazol-2-yl)quinoline ligands have been synthesized, forming cyclometalated structures. acs.org These complexes, along with those of other d⁶ metals like Osmium(II) , are of high interest for their phosphorescent properties and potential use in applications like organic light-emitting diodes (OLEDs). nih.govrsc.org While direct synthesis with the parent this compound is not detailed in the provided sources, Os(II) readily forms pseudo-octahedral arene complexes with related chelating N,N' ligands, such as those based on a benzothiazole-triazole scaffold, with the general formula [(η⁶-p-cym)Os(N^N')Cl]⁺. benthamdirect.com
For Zirconium(IV) , in addition to the monomeric complex mentioned earlier scispace.com, Zr(IV) is known to form hexa-coordinated, distorted octahedral complexes with bidentate Schiff base ligands. With other bidentate ligands like oxinates, it can form neutral, eight-coordinate ZrL₄ complexes that exhibit approximately dodecahedral geometry. nih.gov
The table below summarizes the observed stoichiometric ratios and geometries for metal complexes with this compound and its closely related derivatives.
| Metal Ion | Stoichiometric Ratio (Metal:Ligand) | Complex Geometry | Reference(s) |
| Cu(II) | 1:1 or 1:2 | Monomeric, Square Planar / Tetrahedral / Octahedral | acs.orgscispace.com |
| Co(II) | 2:2 (Binuclear) | Binuclear, Octahedral | scispace.com |
| Ni(II) | 2:2 (Binuclear) | Binuclear, Octahedral | scispace.com |
| Zn(II) | 1:2 | Monomeric, Tetrahedral | acs.orgscispace.com |
| Cd(II) | 1:2 | Monomeric | scispace.com |
| Re(I) | 1:1 | Mononuclear, fac-[Re(CO)₃]⁺ moiety | nih.govresearchgate.net |
| Ir(III) | 1:2 | Cyclometalated, Octahedral | acs.org |
| Os(II) | 1:1 | Pseudo-octahedral (with arene ligand) | benthamdirect.com |
| Zr(IV) | 1:1 or 1:2 | Monomeric, Octahedral | scispace.com |
Note: Geometries and ratios can vary based on the specific derivative of the ligand and reaction conditions.
Modulation of Electronic and Photophysical Properties Upon Metal Coordination
The coordination of a metal ion to the this compound ligand has a profound effect on the electronic structure of the molecule, leading to significant changes in its photophysical properties, such as light absorption and emission.
Changes in Absorption and Emission Characteristics
Upon complexation, the absorption and emission spectra of this compound undergo noticeable shifts. The electronic absorption spectrum of the free ligand is typically characterized by high-energy π-π* transitions within the aromatic system. acs.org
Coordination to a metal ion introduces new electronic transitions, most notably metal-to-ligand charge transfer (MLCT) transitions. nih.govresearchgate.net These MLCT bands typically appear at lower energies (longer wavelengths) in the UV-visible spectrum compared to the intra-ligand transitions, often resulting in a red-shift of the absorption spectrum. researchgate.net
For example, in the Rhenium(I) complex, [Re(CO)₃(L)Cl], the absorption spectrum shows bands that are assigned to these MLCT transitions. nih.govresearchgate.net This complex is also luminescent, exhibiting a broad emission maximum in solution at room temperature. scispace.com This emission is characterized as phosphorescence originating from a triplet MLCT (³MLCT) excited state. nih.govresearchgate.net The strong spin-orbit coupling introduced by heavy metal ions like Re(I), Os(II), and Ir(III) facilitates intersystem crossing from the initially formed singlet excited state to the triplet state, from which phosphorescence can occur. nih.gov
The table below provides a summary of the photophysical characteristics observed for some metal complexes.
| Metal Complex | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Nature of Transition | Reference(s) |
| [Re(CO)₃(L)Cl] | ~370-400 (in DMSO) | 438 (in DMSO) | MLCT/ILCT | nih.govscispace.com |
| [Ru(bpy)₂(L1)]²⁺ | ~450 (MLCT) | ~610 | MLCT | |
| [Ir(ppy)₂(L)] | ~350-450 | ~500-650 (Varies with ligand) | MLCT / π-π* |
L = this compound; L1 = 2-(1H-benzo[d]imidazol-2-yl)quinoline; ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine. Data are approximate and depend on the solvent and specific ligand structure.
Development of Luminescent Metal Complexes (e.g., Phosphorescent Emitters)
The coordination of this compound and its derivatives to heavy metal ions with d6 electron configurations, such as Rhenium(I) and Ruthenium(II), has been a fruitful strategy in the development of luminescent metal complexes. researchgate.netacs.org These complexes are of significant interest due to their potential applications in photonic technologies, including organic light-emitting diodes (OLEDs) and luminescent sensors. researchgate.net The strong spin-orbit coupling induced by the heavy metal center facilitates intersystem crossing from the singlet to the triplet excited state, often leading to efficient phosphorescence at room temperature. researchgate.netacs.org The photophysical properties of these complexes, such as emission color, quantum yield, and lifetime, can be systematically tuned by modifying the ligand structure or the metal center. researchgate.net
A notable example is the mononuclear Rhenium(I) complex, fac-[Re(CO)₃(btzq)Cl], where btzq is this compound. researchgate.netniscpr.res.in This complex was synthesized by reacting [Re(CO)₅Cl] with the btzq ligand. researchgate.netniscpr.res.in Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been employed to understand its electronic structure and photophysical properties. researchgate.netniscpr.res.in The calculations revealed that the lowest lying triplet excited state of this complex possesses a mixture of metal-to-ligand charge transfer (³MLCT) and intraligand charge transfer (³ILCT) character. researchgate.netniscpr.res.in This mixed character is crucial for achieving efficient phosphorescence. researchgate.net The complex exhibits a strong phosphorescent emission, highlighting the potential of the this compound ligand in creating robust phosphorescent emitters. researchgate.net
Research has also extended to analogous ligand systems to explore the versatility of the quinoline-benzazole scaffold. For instance, heteroleptic Ruthenium(II) complexes have been synthesized using a similar ligand, 2-(1H-benzo[d]imidazol-2-yl)quinoline. researchgate.netias.ac.in In these complexes, of the general formula Ru(bpy)₂(L) (where L is the benzimidazole-quinoline derivative and bpy is 2,2'-bipyridine), the introduction of the new ligand in place of one bipyridine ligand from the parent [Ru(bpy)₃]²⁺ complex leads to significant changes in the photophysical properties. researchgate.netias.ac.in These Ruthenium(II) complexes exhibit a bathochromic shift in their emission, moving towards the red region of the spectrum (~715 nm) compared to the parent complex (~605 nm). researchgate.netias.ac.in This red-shift is attributed to the electronic properties of the 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand. While these specific complexes showed relatively low quantum yields, they demonstrate the principle of tuning the emission properties through ligand design. ias.ac.in The relatively long-lived emissive ³MLCT state in these complexes further underscores the potential of this class of ligands in developing new photosensitizers and emitters. researchgate.netias.ac.in
The following table summarizes the key photophysical data for a representative luminescent metal complex featuring the this compound ligand and a related analogue.
| Complex | Emission Wavelength (λem) | Emission Character | Reference |
| fac-[Re(CO)₃(btzq)Cl] | Not explicitly stated in text, but described as phosphorescent | ³MLCT/³ILCT | researchgate.net, niscpr.res.in |
| Ru(bpy)₂(L¹) | ~715 nm | ³MLCT | researchgate.net, ias.ac.in |
| Ru(bpy)₂(L²)₂ | ~715 nm | ³MLCT | researchgate.net, ias.ac.in |
Advanced Research Applications of 2 Benzothiazol 2 Yl Quinoline Derivatives
Development of Fluorescent Chemosensors and Probes
The inherent fluorescence of 2-Benzothiazol-2-yl-quinoline derivatives can be modulated upon interaction with specific analytes, making them excellent platforms for the design of selective and sensitive fluorescent chemosensors. mdpi.com These sensors operate through various photophysical mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), enabling the detection of a wide array of ions. mdpi.com
Mechanisms of Selective Ion Recognition (e.g., Zn²⁺, Hg²⁺, Cu²⁺, Fe³⁺, Cd²⁺, ClO⁻)
The selectivity of these chemosensors is governed by the specific binding interactions between the heterocyclic framework and the target ion. The nitrogen and sulfur atoms within the quinoline (B57606) and benzothiazole (B30560) rings act as effective chelation sites for metal cations. nih.govacs.org
Zinc (Zn²⁺): Numerous probes based on this scaffold exhibit a "turn-on" fluorescence response to Zn²⁺. rsc.orgrsc.org The mechanism often involves the inhibition of PET and the enhancement of chelation-enhanced fluorescence (CHEF). rsc.orgresearchgate.net Upon binding Zn²⁺, the probe's molecular conformation becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant increase in fluorescence intensity. rsc.org For instance, a benzothiazole-modified quinoline Schiff base probe (TQ) binds Zn²⁺ in a 1:1 ratio, with coordination proposed through the quinoline nitrogen, imine nitrogen, and the oxygen atom of the phenolic group. rsc.org This interaction restricts the C=N isomerization and blocks the PET process, resulting in a notable fluorescence enhancement. rsc.org
Mercury (Hg²⁺): The detection of Hg²⁺ often relies on a Hg²⁺-promoted desulfurization reaction or complexation that leads to a "turn-on" or "turn-off" response. mdpi.comacs.org A probe featuring a pyrano[2,3-b]quinoline fluorophore with two nitrogen atoms as receptor sites was developed for the selective detection of Hg²⁺, showing a 70-fold increase in fluorescence intensity upon binding. researchgate.net The interaction with Hg²⁺ can also induce a distinct color change, allowing for colorimetric detection. researchgate.net
Copper (Cu²⁺): Cu²⁺ is a well-known fluorescence quencher due to its paramagnetic nature, which promotes intersystem crossing and non-radiative decay. Many quinoline-benzothiazole derivatives function as "turn-off" sensors for Cu²⁺. nih.govresearchgate.net The binding typically occurs through nitrogen and sulfur donor atoms. nih.gov A benzothiazole-quinoline based probe, BTZ, was developed for the simultaneous colorimetric detection of both Cu²⁺ and cyanide (CN⁻), showcasing a color change from pale yellow to dark yellow in the presence of Cu²⁺. researchgate.net Furthermore, the fluorescence quenching upon Cu²⁺ binding can be reversed by the addition of sulfide (B99878) ions (S²⁻), which have a stronger affinity for Cu²⁺, demonstrating sequential sensing capabilities. nih.gov
Iron (Fe³⁺): Similar to copper, Fe³⁺ is a paramagnetic ion that typically causes fluorescence quenching. nih.govresearchgate.net The interaction involves the formation of a complex between the sensor and the Fe³⁺ ion, often in a 1:1 stoichiometry. nih.govresearchgate.net This complexation facilitates an energy or electron transfer from the excited state of the fluorophore to the d-orbitals of the Fe³⁺ ion, resulting in a "turn-off" signal. researchgate.net
Cadmium (Cd²⁺): While distinguishing Zn²⁺ from Cd²⁺ can be challenging due to their similar chemical properties, specific probes have been designed for selective Cd²⁺ detection. rsc.org Two quinoline-benzothiazole based probes, QBTP1 and QBTP2, were synthesized and showed selective "Turn-On" fluorescence for Cd²⁺ over other cations, including Zn²⁺ and Hg²⁺. researchgate.net The proposed mechanism involves a combination of excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF), where Cd²⁺ binding enhances the probe's emission intensity dramatically. researchgate.net
Sensing Strategies (e.g., "Turn-on/Turn-off" Fluorescence, Ratiometric Approaches)
The detection of ions by this compound derivatives is primarily achieved through three main strategies:
"Turn-off" Fluorescence: In this approach, the probe is highly fluorescent in its free form, and the fluorescence is quenched upon binding with the target analyte. This is a common strategy for detecting paramagnetic metal ions like Cu²⁺ and Fe³⁺. nih.govresearchgate.net For example, quinoline-based thiazole (B1198619) derivatives QPT and QBT exhibit a fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺. nih.gov
"Turn-on" Fluorescence: This strategy involves a probe that is initially non-fluorescent or weakly fluorescent. The interaction with the target ion induces a significant increase in fluorescence intensity. acs.orgrsc.org This is often achieved by inhibiting processes like PET or by promoting CHEF. rsc.orgresearchgate.net A benzothiazole-based chemosensor (BIPP) was developed as a "turn-on" sensor for Zn²⁺, where the addition of the ion caused a new, strong fluorescence emission peak to appear. rsc.org Similarly, two probes (QBTP1 and QBTP2) were designed as exclusive "off-on" fluorescent sensors for Cd²⁺. researchgate.net
Ratiometric Sensing: Ratiometric probes exhibit a shift in the wavelength of maximum emission upon binding to an analyte, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. acs.org This approach offers greater accuracy as it is less susceptible to fluctuations in probe concentration or excitation intensity. A benzothiazole-based sensor demonstrated a ratiometric and "turn-on" response for Zn²⁺, while simultaneously acting as a "turn-off" sensor for Cu²⁺ and Ni²⁺. acs.org Another chemosensor incorporating a benzothiazole fluorophore showed ratiometric absorbance detection of Al³⁺. researchgate.net
Table 1: Performance of this compound Derivative Chemosensors
| Probe | Target Ion(s) | Sensing Strategy | Detection Limit | Solvent System | Ref |
|---|---|---|---|---|---|
| TQ | Zn²⁺ | Turn-on | 69.5 nM | Not Specified | rsc.org |
| BIPP | Zn²⁺ | Turn-on | Not Specified | Not Specified | rsc.org |
| QPT/QBT | Fe³⁺, Fe²⁺, Cu²⁺ | Turn-off (Quenching) | Not Specified | THF/H₂O | nih.gov |
| BTZ | Cu²⁺, CN⁻ | Turn-off (Cu²⁺), Colorimetric | Not Specified | DMF/H₂O | researchgate.net |
| QBTP1/QBTP2 | Cd²⁺ | Turn-on | 10⁻⁹ to 10⁻¹⁰ M | MeOH/H₂O | researchgate.net |
| Sensor 1 | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric/Turn-on (Zn²⁺), Turn-off (Cu²⁺, Ni²⁺) | 0.25 ppm (Zn²⁺) | DMSO/CHCl₃ | acs.org |
| CH₃-R6G | Hg²⁺ | Turn-on | 1.34 x 10⁻⁸ M | DMSO/H₂O | acs.org |
| CN-R6G | Hg²⁺ | Turn-on | 1.56 x 10⁻⁸ M | DMSO/H₂O | acs.org |
Methodologies for Real-World Sample Analysis
A key aspect of developing new chemosensors is their applicability to real-world samples, moving beyond idealized laboratory conditions. Derivatives of this compound have demonstrated their utility in complex matrices.
Environmental Monitoring: Probes have been successfully used to detect ions in environmental water samples. rsc.orgresearchgate.net For example, a probe was used for the determination of Zn²⁺ in real water samples, with the results comparing favorably with data obtained from high-resolution inductively coupled plasma mass spectrometry. researchgate.net The sensor BTZ has been highlighted for its potential in monitoring cyanide and copper ions in environmental samples. researchgate.net Test strips coated with probes have also been developed for the convenient and rapid detection of ions like Hg²⁺ in semi-aqueous media. acs.org
Bioimaging: The ability to visualize ions in living systems is crucial for understanding their biological roles. Several fluorescent probes based on this scaffold have been applied for imaging ions in living cells. rsc.orgresearchgate.netresearchgate.netresearchgate.net A benzothiazole-modified quinoline Schiff base probe was successfully used for the detection of Zn²⁺ in living cells. rsc.org Similarly, other sensors have been employed to monitor Fe³⁺ in living cells and Hg²⁺ in MCF-7 cells. acs.orgresearchgate.net The quinoline-based probe CuQP-1 has been used to effectively image Cu²⁺ and S²⁻ ions in both HT22 cells and zebrafish, highlighting its potential in complex biological systems. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs)
The favorable electronic and photophysical properties of this compound derivatives, such as high fluorescence quantum yields and good charge transport characteristics, make them promising materials for use in Organic Light-Emitting Diodes (OLEDs). nih.goviucr.org
Emitter Materials (e.g., Thermally Activated Delayed Fluorescence (TADF), White Light Emitters)
The core function of an OLED is the emissive layer (EML), where electrically injected electrons and holes recombine to form excitons, which then decay radiatively to produce light.
Thermally Activated Delayed Fluorescence (TADF): TADF emitters represent a highly efficient class of materials that can harvest both singlet and triplet excitons for light emission, enabling theoretical internal quantum efficiencies of 100%. rsc.orgnih.govresearchgate.net This is achieved in molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). rsc.org Several quinoline-based TADF molecules have been developed, such as DMAC-QL, PXZ-QL, and PTZ-QL, which exhibit small ΔEₛₜ values (0.04–0.10 eV). rsc.org Non-doped OLEDs fabricated using these materials as emitters have achieved high maximum external quantum efficiencies (EQEs) of up to 17.3%. rsc.org These materials often exhibit aggregation-induced emission (AIE) properties, which helps to reduce concentration quenching in the solid state. rsc.orgnih.gov
White Light Emitters: Creating white light emission, which is crucial for solid-state lighting, can be achieved using single molecules that emit across the visible spectrum or by combining multiple emitters. researchgate.net A benzothiazole-salophen derivative (BTS), which undergoes an Excited-State Intramolecular Proton Transfer (ESIPT) process, was shown to have an emission that covers the entire visible spectrum. researchgate.net When used as the active layer in a solution-processed OLED, it successfully produced white-light emission with CIE coordinates of (0.31, 0.40). researchgate.net Another strategy involves creating a hybrid white OLED by doping a red phosphorescent emitter into a blue TADF-emitting layer. acs.org This approach has yielded highly efficient devices with high brightness and good color rendering. acs.org
Table 2: Performance of OLEDs Utilizing Quinoline-Based Emitters
| Emitter Material | Device Type | Max. EQE (%) | Turn-on Voltage (V) | Emission Color | Ref |
|---|---|---|---|---|---|
| DMAC-QL | Non-doped TADF | 7.7 | 3.2 | Not Specified | rsc.org |
| PXZ-QL | Non-doped TADF | 17.3 | 2.6 | Not Specified | rsc.org |
| PTZ-QL | Non-doped TADF | 14.8 | 2.8 | Not Specified | rsc.org |
| BTS | White OLED | Not Specified | Not Specified | White (CIE: 0.31, 0.40) | researchgate.net |
| DMAC-TRZ | TADF BOLED | 14.1 | Not Specified | Blue | acs.org |
| DMAC-TRZ + Ir(dpm)PQ₂ | Hybrid WOLED | Not Specified | Not Specified | White (CIE: 0.38, 0.44) | acs.org |
Electron Transport Layer (ETL) Materials
To achieve high efficiency and stability in OLEDs, charge injection and transport must be balanced. scirp.org The Electron Transport Layer (ETL) facilitates the transport of electrons from the cathode to the emissive layer. semanticscholar.org Materials used for ETLs should ideally have high electron mobility and a lowest unoccupied molecular orbital (LUMO) energy level that aligns well with the cathode and the EML to ensure efficient electron injection. semanticscholar.orgresearchgate.net
While specific this compound derivatives are primarily investigated as emitters, the broader class of N=C imine-containing quinoline compounds are recognized as suitable for ETL applications. semanticscholar.org The design principles for efficient emitters often overlap with those for ETL materials, particularly the need for good electron-accepting and transport capabilities. Therefore, the quinoline-benzothiazole framework, with its inherent electron-deficient characteristics, serves as a valuable building block for designing not only emitters but also dedicated electron transport materials for high-performance OLEDs. scirp.orgresearchgate.net
Catalytic Applications
The quinoline-benzothiazole framework serves as a versatile bidentate or tridentate ligand scaffold, capable of coordinating with various transition metals to form catalytically active complexes. The electronic properties and steric hindrance of these ligands can be finely tuned through substitution, influencing the activity, selectivity, and stability of the resulting catalysts.
Ligands for Transition Metal Catalysis (e.g., Olefin Polymerization)
Derivatives of this compound are emerging as effective ligands in the field of late transition metal catalysis, particularly for olefin oligomerization and polymerization. mdpi.comresearchgate.netmdpi.com The nitrogen atoms in the quinoline and benzothiazole rings can act as N,N or, with appropriate functionalization (e.g., hydroxylation), N,O or N,S chelating agents. This chelation stabilizes the metal center, a crucial aspect for catalytic activity. rsc.org
Late transition metal catalysts are often favored for their tolerance to functional groups, which is a significant advantage over their more oxophilic early transition metal counterparts. d-nb.info Nickel(II) complexes featuring 8-benzothiazolyl-2-alkylquinoline ligands, when activated by a cocatalyst like ethylaluminum dichloride (EtAlCl2), have demonstrated high activity in the dimerization of ethylene (B1197577) and the vinyl polymerization of functionalized monomers such as norbornene. worktribe.commdpi.com Similarly, bidentate quinoline transition metal compounds have been shown to be excellent polymerization catalysts for α-olefins, producing polymers with narrow molecular weight distributions, similar to those produced by metallocene catalysts. google.com
The structure of the ligand plays a pivotal role in determining the outcome of the polymerization. The steric bulk on the ligand framework influences the rate of monomer insertion and chain termination, thereby controlling the catalytic activity and the molecular weight of the resulting polymer. For instance, in related systems, substituting the pyridine (B92270) ring with a quinoline ring in Ni(II) complexes has been shown to increase the catalytic activity for ethylene dimerization. mdpi.com
| Catalyst System | Metal Center | Ligand Type | Application | Key Findings | Reference |
|---|---|---|---|---|---|
| LNiX₂ / Cocatalyst | Nickel(II) | 8-Benzothiazolyl-2-alkylquinoline | Ethylene Dimerization, Norbornene Polymerization | Highly active for dimerization and vinyl polymerization. | worktribe.commdpi.com |
| Iron Complexes | Iron(II) | 2,6-bis(iminoaryl)pyridine (related N,N,N-ligand) | Ethylene Polymerization | Produces highly linear, high molecular weight polyethylene. | d-nb.info |
| Palladium/Nickel Complexes | Palladium(II), Nickel(II) | α-Diimine Ligands (related N,N-ligand) | Ethylene Polymerization | Produces branched polyethylene; mechanism involves chain walking. | d-nb.info |
| Titanium/Zirconium/Hafnium Complexes | Ti, Zr, Hf | Bidentate 8-hydroxyquinoline | α-Olefin Polymerization | Produces polymers with narrow molecular weight distribution. | google.com |
Emerging Roles in Photocatalysis
The rich photophysical properties of quinoline-benzothiazole derivatives make them promising candidates for photocatalysis. mdpi.com These compounds can act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate chemical reactions. acs.org Recently, the first photocatalytic applications involving 2-(2′-aminophenyl)benzothiazole derivatives have been reported, signaling a new avenue for these compounds. mdpi.com
One strategy involves the generation of a reactive 2-azolyl radical from a 2-bromoazole precursor under light irradiation in the presence of an iridium-based sensitizer. mdpi.com This radical can then engage in various synthetic transformations. Platinum(II) complexes based on 2-phenylbenzothiazole (B1203474) have been successfully used for the photooxidation of p-bromothioanisol, demonstrating their potential in catalyzing oxidation reactions using molecular oxygen as a green oxidant. acs.org Furthermore, metal-free protocols are being developed, for instance, in the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles, which can proceed through radical pathways initiated under specific conditions. acs.org These photocatalytic systems often operate under mild conditions and can offer high selectivity, including regioselective C-H functionalization of quinoline derivatives. beilstein-journals.org
Methodological Aspects of Bioimaging Probes
The excellent fluorescence properties of the this compound scaffold, including high quantum yields and photostability, make it a premier platform for the development of advanced bioimaging probes. researchgate.net Researchers can modify the core structure to create probes that target specific organelles and report on local biological events through changes in their fluorescence signals.
Design Principles for Organelle-Specific Imaging
The design of fluorescent probes capable of localizing within specific subcellular compartments is a cornerstone of modern cell biology. The strategy hinges on conjugating a fluorophore, such as a quinoline-benzothiazole derivative, to a recognition moiety that has a natural affinity for the target organelle. rsc.org
The physicochemical properties of both the probe and the organelle dictate the localization. Key factors include the organelle's membrane potential, pH, and the presence of specific enzymes or transporters. rsc.orgmdpi.com
Mitochondria: These organelles possess a significant negative membrane potential (-180 mV). rsc.org Consequently, lipophilic cationic structures, such as those incorporating a triphenylphosphonium (TPP) group or inherent in certain fluorophores like rhodamine and some benzothiazole derivatives, are effectively drawn into the mitochondrial matrix. rsc.orgmdpi.com A quinoline-benzothiazole hybrid has been successfully used to image the protein transthyretin within mitochondria. researchgate.net
Lysosomes: The acidic environment of lysosomes (pH 4.5-5.5) is a primary target for probe design. rsc.org Probes are often equipped with weakly basic moieties like morpholine (B109124) or dimethylamine. rsc.org These groups are protonated in the acidic lumen, trapping the now-charged probe inside the organelle. rsc.org
Endoplasmic Reticulum (ER): Targeting the ER often involves moieties that recognize specific features of this organelle. For example, sulfonamide-based groups have shown a strong affinity for the ER, likely due to interactions with carbonic anhydrases present there. rsc.org A quinoline-benzothiazole probe has been shown to bind to transthyretin within the ER. researchgate.net
Golgi Apparatus: Probes targeting the Golgi can utilize moieties like sphingosine, which is involved in the Golgi's lipid metabolism, conjugated to a pH-sensitive fluorophore to report on the organelle's internal environment. mdpi.com
| Target Organelle | Targeting Principle | Example Targeting Moiety | Relevant Scaffold | Reference |
|---|---|---|---|---|
| Mitochondria | Negative Membrane Potential | Lipophilic Cations (e.g., TPP, Pyridinium) | Quinoline, Benzothiazole | rsc.orgrsc.orgmdpi.com |
| Lysosome | Acidic pH (Protonation Trap) | Morpholine, Dimethylamine | Quinoline, Rhodamine | rsc.orgrsc.org |
| Endoplasmic Reticulum (ER) | Enzyme/Transporter Recognition | p-Toluenesulfonamide | Naphthalimide, Quinoline-Benzothiazole | researchgate.netrsc.org |
| Golgi Apparatus | Metabolic Trapping/Enzyme Recognition | Sphingosine | Rhodamine | mdpi.com |
Application of Advanced Microscopy Techniques (e.g., Stimulated Emission Depletion (STED) Nanoscopy)
The development of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, has broken the diffraction limit of light, enabling visualization of subcellular structures with unprecedented detail. thermofisher.com However, these techniques place stringent demands on the fluorescent probes used, requiring exceptional photostability and specific photophysical properties. researchgate.net
Fluorophores used for STED must be able to withstand intense laser irradiation and efficiently switch between fluorescent "on" and "off" states. The probe is excited by one laser, and a second, donut-shaped "STED" laser de-excites fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is emitted. thermofisher.com
Derivatives of quinoline and benzothiazole are being developed and utilized for these advanced methods. For example, quinoline blue and benzothiazole orange have been used in combination for two-color STED imaging of different mRNA molecules in cells. rsc.org To be effective, STED probes often require modifications to enhance water solubility and cell permeability while maintaining their core photophysical characteristics. rsc.org Researchers have developed photostable fluorophores specifically for STED microscopy, such as naphthophosphole P-oxide, and equipped them with targeting moieties like TPP to achieve super-resolution imaging of specific organelles like mitochondria. mdpi.com The inherent brightness and tunable nature of the quinoline-benzothiazole scaffold make it a strong candidate for the design of next-generation probes for STED and other super-resolution modalities. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights
Research into 2-Benzothiazol-2-yl-quinoline and its derivatives has yielded several significant academic contributions. The development of diverse synthetic methodologies, including multi-step protocols involving cyclization and coupling reactions, has been a key area of focus. vulcanchem.com For instance, a common pathway involves the reaction of 2-aminothiophenol (B119425) with quinoline (B57606) derivatives. bu.edu.eg Another approach utilizes the condensation of isatin (B1672199) derivatives with ketones to form a quinoline carboxylic acid intermediate, which is then further reacted. vulcanchem.com These synthetic advancements have made these complex molecules more accessible for further study.
Spectroscopic and crystallographic studies have provided crucial insights into the structure-property relationships of these compounds. Techniques such as NMR, IR, and mass spectrometry have been instrumental in confirming the molecular structures of newly synthesized derivatives. bu.edu.egresearchgate.net X-ray crystallography on analogous compounds has revealed largely planar geometries, with the planarity influencing intermolecular interactions like π-π stacking, a key factor in both materials science and drug design. vulcanchem.com
The exploration of the biological activities of this compound derivatives has been a particularly fruitful area of research. Studies have demonstrated a broad spectrum of potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. ontosight.aiscispace.com The unique combination of the benzothiazole (B30560) and quinoline scaffolds is believed to contribute to these activities by allowing the molecule to interact with various biological targets. ontosight.ai For example, certain derivatives have shown potent antitumor activity against various cancer cell lines, including breast, colon, and renal cancer. scispace.comacs.org The mechanism of action is thought to involve, in some cases, the generation of reactive oxenium ions that can interact with biological nucleophiles. acs.org
In the realm of materials science, the photophysical properties of this compound and its metal complexes have been investigated. The coordination of this ligand to metal ions, such as rhenium(I), can lead to the formation of complexes with interesting photoluminescent properties, including phosphorescence. researchgate.netniscpr.res.in These characteristics make them potential candidates for applications in organic light-emitting diodes (OLEDs) and as sensors. researchgate.net
Prospective Areas for Advanced Research and Exploration
Despite the progress made, several avenues for future research on this compound and its derivatives remain open and promising.
Medicinal Chemistry:
Expansion of Biological Screening: A broader and more systematic evaluation of the biological activities of a wider range of derivatives is warranted. This could include screening against a more diverse panel of cancer cell lines, bacterial and fungal strains, and viruses.
Mechanism of Action Studies: For compounds exhibiting significant biological activity, detailed mechanistic studies are crucial to understand how they exert their effects at the molecular level. This knowledge is essential for rational drug design and optimization.
Structure-Activity Relationship (SAR) Studies: A more comprehensive exploration of the SAR of this compound derivatives could lead to the identification of key structural features responsible for specific biological activities. This would enable the design of more potent and selective therapeutic agents. For instance, investigating the impact of different substituents on the benzothiazole and quinoline rings on anticancer or antimicrobial efficacy would be highly valuable. mdpi.com
Materials Science:
Development of Novel Luminescent Materials: Further investigation into the coordination chemistry of this compound with a variety of metal ions could lead to the discovery of new phosphorescent materials with tailored emission properties for applications in OLEDs, lighting, and displays.
Exploration as Sensors: The potential of these compounds and their metal complexes as chemical sensors for the detection of specific ions or molecules could be further explored. Their ability to exhibit changes in their photophysical properties upon binding to an analyte makes them attractive for this purpose.
Non-linear Optical Properties: Investigating the non-linear optical (NLO) properties of these highly conjugated systems could open up applications in areas such as optical data storage and telecommunications.
Identified Challenges and Opportunities in the Field
The continued development of this compound chemistry faces both challenges and opportunities.
Challenges:
Solubility Issues: Like many heterocyclic compounds, some this compound derivatives may exhibit poor solubility in common solvents, which can hinder their biological evaluation and material processing.
Understanding Complex Biological Mechanisms: Elucidating the precise mechanisms of action for biologically active compounds can be a significant hurdle, often requiring a combination of experimental and computational approaches.
Opportunities:
Privileged Scaffold: The this compound framework represents a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. ontosight.airesearchgate.net This versatility provides a rich platform for the discovery of new drugs with diverse therapeutic applications.
Interdisciplinary Research: The study of these compounds lies at the intersection of organic chemistry, medicinal chemistry, inorganic chemistry, and materials science. This interdisciplinary nature fosters collaboration and can lead to innovative discoveries and applications.
Advancements in Characterization Techniques: The continuous improvement of analytical and spectroscopic techniques will enable a more detailed understanding of the structure, properties, and behavior of these molecules, facilitating more rational design and development.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-benzothiazol-2-yl-quinoline, and what are their key reaction conditions?
- Methodological Answer :
- Cycloaddition Reactions : Reacting quinoline with 2-(bromoacetyl)benzothiazole in dry benzene generates quinolinium salts, which undergo base-mediated [3+2] cycloaddition with acetylene/ethylene derivatives to form benzothiazole-containing pyrroloquinolines (65–82% yield) .
- Friedländer Annulation : Condensation of formyl naphthylamines with ketones or aldehydes under acidic conditions (e.g., HCl or PPA) yields quinoline derivatives, adaptable for benzothiazole substitution .
- Quinoxaline Rearrangement : 3-(β-2-Nitrostyryl)-6,7-dimethylquinoxalin-2(1H)-one can be reduced to an amino derivative, followed by cyclization to form 2-(benzimidazol-2-yl)quinoline analogs .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : 1H NMR and HRMS are essential for verifying molecular structure and purity. For example, methylene protons in the benzothiazole moiety typically resonate at δ 4.2–4.5 ppm, while quinoline protons appear upfield (δ 7.0–8.5 ppm) .
- X-ray Crystallography : SHELXL (SHELX suite) is widely used for small-molecule refinement to resolve bond lengths and angles, particularly for crystallizing derivatives like benzothiazole-quinoline conjugates .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (benzothiazole ring vibrations) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives, achieving yields >75% under inert atmospheres .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cycloaddition kinetics, while dry benzene minimizes side reactions in dipolar additions .
- Purification Strategies : Column chromatography with silica gel (hexane/EtOAc gradient) effectively isolates products, while recrystallization from ethyl acetate improves purity .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Time-Dependent Studies : Longitudinal assays (e.g., measuring cytotoxicity at 24h vs. 72h) can resolve discrepancies, as seen in studies where short-term pro-apoptotic effects transition to resistance mechanisms .
- Structural-Activity Relationship (SAR) Analysis : Systematically modifying substituents (e.g., electron-withdrawing groups at the 4-position) clarifies bioactivity trends. For example, 4-fluorophenyl derivatives show enhanced DNA intercalation compared to methoxy analogs .
- Multivariate Statistical Models : Principal component analysis (PCA) or structural equation modeling (SEM) identifies confounding variables (e.g., solvent polarity in assays) that skew activity data .
Q. How can computational methods enhance the design of this compound-based therapeutics?
- Methodological Answer :
- Docking Simulations : Molecular docking with AutoDock Vina predicts binding affinities to targets like topoisomerase II or β-amyloid, guiding prioritization of derivatives for synthesis .
- QSAR Modeling : Quantitative structure-activity relationship models using descriptors like logP and HOMO-LUMO gaps correlate with anticancer potency (e.g., IC₅₀ values against MCF-7 cells) .
- DFT Calculations : Density functional theory optimizes reaction pathways for synthesis, such as evaluating transition states in cycloaddition reactions .
Data Contradiction and Validation
Q. What experimental controls are essential when interpreting conflicting cytotoxicity data for this compound derivatives?
- Methodological Answer :
- Positive/Negative Controls : Include doxorubicin (positive control for apoptosis) and untreated cells to validate assay conditions .
- Batch Consistency : Replicate syntheses to ensure compound purity (>95% by HPLC), as impurities like unreacted benzothiazole precursors can skew results .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, minimizing variability from endpoint measurements .
Structural and Mechanistic Studies
Q. How can crystallographic data resolve ambiguities in the tautomeric states of this compound derivatives?
- Methodological Answer :
- High-Resolution Crystallography : SHELXL refinement at 0.8 Å resolution distinguishes between keto-enol tautomers by resolving electron density maps around the benzothiazole N1 and C2 positions .
- Variable-Temperature NMR : Monitoring chemical shift changes (Δδ > 0.5 ppm) between 25°C and −40°C identifies dynamic tautomerism in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
